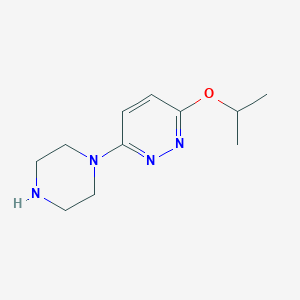

3-Isopropoxy-6-piperazinopyridazine

Beschreibung

BenchChem offers high-quality 3-Isopropoxy-6-piperazinopyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxy-6-piperazinopyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

83774-20-3 |

|---|---|

Molekularformel |

C11H18N4O |

Molekulargewicht |

222.29 g/mol |

IUPAC-Name |

3-piperazin-1-yl-6-propan-2-yloxypyridazine |

InChI |

InChI=1S/C11H18N4O/c1-9(2)16-11-4-3-10(13-14-11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3 |

InChI-Schlüssel |

AASHGNFDBLMTQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=NN=C(C=C1)N2CCNCC2 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 3-Isopropoxy-6-(piperazin-1-yl)pyridazine: A Privileged Scaffold in Medicinal Chemistry

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the architecture of medicinally important compounds.[1][2] Its unique physicochemical properties, including its polarity and capacity for hydrogen bonding, make it an attractive scaffold for engaging with biological targets.[1] When coupled with a piperazine moiety—a prevalent heterocycle in numerous approved drugs—the resulting 3,6-disubstituted pyridazine framework offers a versatile platform for the development of novel therapeutics.[3] This guide provides a comprehensive technical overview of a specific and promising derivative: 3-Isopropoxy-6-(piperazin-1-yl)pyridazine. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its emerging significance in drug discovery, supported by mechanistic insights and practical methodologies for researchers in the field.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its structure and physical attributes. These properties govern its behavior in both chemical reactions and biological systems.

Chemical Structure

The formal IUPAC name for this compound is 3-isopropoxy-6-(piperazin-1-yl)pyridazine . The structure consists of a central pyridazine ring substituted at the 3-position with an isopropoxy group (–O-CH(CH₃)₂) and at the 6-position with a piperazine ring.

To visualize this, the following diagram illustrates the chemical structure:

Caption: Chemical structure of 3-isopropoxy-6-(piperazin-1-yl)pyridazine.

Physicochemical Data

A summary of the key physicochemical properties is presented below. It is important to note that experimentally determined data for this specific molecule is not widely available in public literature; therefore, some values are based on closely related analogs and computational predictions.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₈N₄O | Calculated |

| Molecular Weight | 222.29 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds[4] |

| Solubility | Soluble in organic solvents such as DCM, THF, and alcohols. Limited solubility in water. | General behavior of pyridazine derivatives |

| CAS Number | 944905-32-6 | Vendor Information |

Synthesis of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine

The synthesis of this class of compounds is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is robust and allows for modular assembly, making it amenable to the creation of compound libraries for screening purposes.

Synthetic Rationale

The core strategy involves the displacement of a suitable leaving group, most commonly a halogen such as chlorine, from the 6-position of a pyridazine precursor by the secondary amine of piperazine. The isopropoxy group at the 3-position is generally installed prior to the piperazine addition. The choice of a chlorinated pyridazine precursor is strategic due to its commercial availability and the reactivity of the C-Cl bond towards nucleophilic attack, which is activated by the electron-withdrawing nature of the pyridazine ring nitrogens.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 3-isopropoxy-6-(piperazin-1-yl)pyridazine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous 3-alkoxy-6-(piperazin-1-yl)pyridazine derivatives.[4]

Step 1: Synthesis of 6-Chloro-3-isopropoxypyridazine

-

To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium isopropoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine

-

In a sealed vessel, dissolve 6-chloro-3-isopropoxypyridazine (1.0 eq) and piperazine (1.5 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

-

Heat the mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel, using a gradient of dichloromethane and methanol to afford the final product.

Applications in Drug Discovery and Development

The 3-isopropoxy-6-(piperazin-1-yl)pyridazine scaffold is of significant interest to medicinal chemists due to the pharmacological activities associated with both the pyridazine and piperazine moieties. Pyridazine derivatives have demonstrated a wide range of biological effects, including but not limited to, anticancer, anti-inflammatory, and cardiovascular properties.[2][5] The piperazine ring is a common feature in centrally active agents and can improve the pharmacokinetic properties of a molecule.[3]

Potential as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The pyridazine nucleus, with its two nitrogen atoms, can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The piperazine moiety often extends into the solvent-exposed region, providing a point for further modification to enhance selectivity and potency. For example, derivatives of 3-(piperazin-1-yl)pyridazine have been explored as inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation.

Central Nervous System (CNS) Applications

The piperazine scaffold is a well-known "CNS-philic" fragment.[3] Its incorporation into the pyridazine core can lead to compounds with the potential to cross the blood-brain barrier. Research into structurally related compounds has revealed muscarinic acetylcholine receptor (mAChR) antagonists, which are of interest for treating various neurological and psychiatric disorders.[6] The isopropoxy group can modulate lipophilicity, which is a critical parameter for CNS penetration.

The potential mechanism of action for a hypothetical CNS-active compound based on this scaffold could involve modulation of a G-protein coupled receptor (GPCR) signaling pathway, as illustrated below:

Caption: Hypothetical GPCR antagonism signaling pathway.

Conclusion and Future Directions

3-Isopropoxy-6-(piperazin-1-yl)pyridazine represents a promising and synthetically accessible chemical scaffold. Its structural features suggest a high potential for interaction with various biological targets, particularly kinases and CNS receptors. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the experimental validation of its predicted properties and biological activities. Screening this compound and its derivatives against diverse panels of kinases and receptors will be instrumental in identifying novel therapeutic leads. Furthermore, detailed in vitro and in vivo studies will be necessary to elucidate its mechanisms of action and to assess its potential for further development as a therapeutic agent.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved from [Link]

-

Pyridazine Derivatives. (2003, July 14). Retrieved from [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Baruch S. Blumberg Institute. (n.d.). Retrieved from [Link]

-

Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PubMed. (2017, August 1). Retrieved from [Link]

-

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC. (n.d.). Retrieved from [Link]

- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).

-

(PDF) CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE - ResearchGate. (2025, July 31). Retrieved from [Link]

- WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates - Google Patents. (n.d.).

-

(PDF) 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine - Amanote Research. (2009, December 4). Retrieved from [Link]

-

Pyridazine. (n.d.). Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Retrieved from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). Retrieved from [Link]

-

(PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2026, February 27). Retrieved from [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 4. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and bioavailability of 3-Isopropoxy-6-piperazinopyridazine

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 3-Isopropoxy-6-piperazinopyridazine

Authored by: A Senior Application Scientist

Foreword: Navigating the Pharmacokinetic Landscape of Novel Piperazine Derivatives

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile nature.[1][2] Its presence in a multitude of approved drugs, from anticancer agents like imatinib to antipsychotics such as aripiprazole, underscores its importance. The two nitrogen atoms of the piperazine ring provide a unique handle for medicinal chemists to fine-tune critical physicochemical properties, thereby optimizing a compound's pharmacokinetic profile and biological activity.[2][3] This guide focuses on a novel entity, 3-Isopropoxy-6-piperazinopyridazine, providing a comprehensive technical framework for its pharmacokinetic and bioavailability assessment. While specific experimental data for this compound is not publicly available, this document synthesizes established principles and data from related piperazine and pyridazine derivatives to offer a robust predictive and evaluative methodology for researchers, scientists, and drug development professionals.

Molecular Architecture and its Pharmacokinetic Implications

The structure of 3-Isopropoxy-6-piperazinopyridazine presents three key functional domains that will govern its in vivo behavior:

-

The Pyridazine Core: This nitrogen-containing heterocycle is a common feature in many biologically active compounds. Its electronic properties can influence metabolic stability and interactions with drug-metabolizing enzymes.

-

The Isopropoxy Group: This lipophilic moiety is expected to enhance the molecule's ability to cross biological membranes, potentially influencing its absorption and distribution, including penetration of the blood-brain barrier (BBB).

-

The Piperazine Ring: This versatile scaffold is critical for modulating aqueous solubility, pKa, and receptor affinity.[2] The unsubstituted nitrogen atom provides a site for potential metabolism and can significantly impact the compound's overall pharmacokinetic profile.

Absorption and Bioavailability: The Gateway to Systemic Exposure

Oral bioavailability is a critical parameter for many drug candidates. For a compound like 3-Isopropoxy-6-piperazinopyridazine, several factors will dictate its extent of absorption and bioavailability.

The Role of Physicochemical Properties and Membrane Permeability

The interplay between the lipophilic isopropoxy group and the hydrophilic piperazine ring will determine the molecule's overall lipophilicity (LogP) and aqueous solubility. These properties are paramount for its passive diffusion across the gastrointestinal tract.

The Impact of Efflux Transporters

A significant hurdle for the oral bioavailability of many xenobiotics is the action of efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates back into the intestinal lumen. Piperazine derivatives have been shown to interact with P-gp. For instance, one study demonstrated that a piperazine derivative could inhibit P-gp, thereby increasing the oral bioavailability of paclitaxel by 2.1-fold.[4][5] This highlights the importance of evaluating whether 3-Isopropoxy-6-piperazinopyridazine is a substrate or inhibitor of P-gp.

Experimental Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure to determine the oral bioavailability of 3-Isopropoxy-6-piperazinopyridazine.

Objective: To determine the absolute oral bioavailability of 3-Isopropoxy-6-piperazinopyridazine by comparing its plasma concentration-time profiles following intravenous (IV) and oral (PO) administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), cannulated in the jugular vein for serial blood sampling.

-

Dose Formulation:

-

IV Formulation: 3-Isopropoxy-6-piperazinopyridazine dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) at a concentration of 1 mg/mL.

-

PO Formulation: 3-Isopropoxy-6-piperazinopyridazine suspended in a vehicle like 0.5% methylcellulose at a concentration of 2 mg/mL.

-

-

Dosing:

-

IV Group: Administer a 1 mg/kg bolus dose via the tail vein.

-

PO Group: Administer a 10 mg/kg dose via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of 3-Isopropoxy-6-piperazinopyridazine in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Workflow for an Oral Bioavailability Study

Caption: Workflow of an in vivo oral bioavailability study.

Distribution: Where Does the Compound Go?

The distribution of a drug into various tissues determines its site of action and potential for off-target effects. For 3-Isopropoxy-6-piperazinopyridazine, its ability to cross the BBB is a key consideration, especially if it is being developed for central nervous system (CNS) indications.[6]

Experimental Protocol: Tissue Distribution Study in Rats

Objective: To assess the distribution of 3-Isopropoxy-6-piperazinopyridazine into various tissues, including the brain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3 per time point).

-

Dosing: Administer a single oral dose of 10 mg/kg.

-

Tissue Collection: At selected time points (e.g., 1, 4, and 8 hours post-dose), euthanize the animals and collect tissues of interest (e.g., brain, liver, kidneys, heart, lungs, muscle, and fat).

-

Tissue Homogenization: Homogenize the collected tissues in a suitable buffer.

-

Bioanalysis: Determine the concentration of 3-Isopropoxy-6-piperazinopyridazine in tissue homogenates and plasma using a validated LC-MS/MS method.

-

Data Analysis: Calculate the tissue-to-plasma concentration ratios to assess the extent of tissue penetration.

Metabolism: The Biotransformation of 3-Isopropoxy-6-piperazinopyridazine

Metabolism plays a crucial role in the clearance and detoxification of drugs. The piperazine and pyridazine moieties are susceptible to various metabolic transformations.

Predicted Metabolic Pathways

Based on studies of related compounds, the following metabolic pathways are plausible for 3-Isopropoxy-6-piperazinopyridazine:

-

N-dealkylation: Cleavage of the isopropoxy group.

-

Oxidation of the Piperazine Ring: Hydroxylation of the carbon atoms alpha to the nitrogen atoms in the piperazine ring. This can sometimes lead to the formation of reactive metabolites.[7]

-

N-oxidation of the Piperazine Nitrogen: Formation of an N-oxide metabolite.

-

Hydroxylation of the Pyridazine Ring: Aromatic hydroxylation.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Experimental Protocol: In Vitro Metabolism Study using Liver Microsomes

Objective: To identify the major metabolic pathways of 3-Isopropoxy-6-piperazinopyridazine and the cytochrome P450 (CYP) enzymes involved.

Methodology:

-

Test System: Pooled human liver microsomes (HLM) or rat liver microsomes (RLM).

-

Incubation: Incubate 3-Isopropoxy-6-piperazinopyridazine (e.g., at 1 µM) with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Metabolite Identification: Analyze the samples using high-resolution LC-MS/MS to identify potential metabolites.

-

CYP Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, use a panel of recombinant human CYP enzymes or selective chemical inhibitors.

Proposed Metabolic Pathways of 3-Isopropoxy-6-piperazinopyridazine

Caption: Proposed metabolic pathways for 3-Isopropoxy-6-piperazinopyridazine.

Excretion: The Elimination of the Compound and its Metabolites

Understanding the routes of excretion is essential for a complete pharmacokinetic profile.

Experimental Protocol: Mass Balance Study in Rats

Objective: To determine the routes and extent of excretion of 3-Isopropoxy-6-piperazinopyridazine and its metabolites.

Methodology:

-

Radiolabeling: Synthesize a radiolabeled version of the compound (e.g., with ¹⁴C).

-

Dosing: Administer a single dose of the radiolabeled compound to rats.

-

Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a period of up to 7 days or until the radioactivity in the excreta is negligible.

-

Radioactivity Measurement: Determine the total radioactivity in the collected urine and feces samples using a liquid scintillation counter.

-

Metabolite Profiling: Profile the metabolites in the urine and feces to identify the major excretory products.

Data Interpretation and Pharmacokinetic Parameters

The data generated from these studies will allow for the calculation of key pharmacokinetic parameters that describe the compound's disposition in the body.

Summary of Key Pharmacokinetic Parameters

| Parameter | Description | Significance |

| Cmax | Maximum plasma concentration | Indicates the rate of absorption. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |

| t½ | Elimination half-life | Determines the dosing interval. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |

| F% | Absolute bioavailability | The fraction of the administered dose that reaches systemic circulation. |

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the pharmacokinetics and bioavailability of 3-Isopropoxy-6-piperazinopyridazine. By systematically investigating its absorption, distribution, metabolism, and excretion, researchers can build a robust pharmacokinetic profile. The insights gained from these studies are critical for making informed decisions in the drug development process, including dose selection for efficacy and toxicity studies, and for predicting the compound's pharmacokinetic behavior in humans. The versatile nature of the piperazine scaffold suggests that with careful optimization, compounds like 3-Isopropoxy-6-piperazinopyridazine can be developed into successful therapeutic agents.[1][2]

References

- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.

- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. SciELO.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)

- 3-isopropoxy-6-piperazin-1-yl pyridazine. Merck.

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: 3-Isopropoxy-6-piperazinopyridazine in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (CAS 83774-20-3) has emerged as a highly versatile building block[1]. Originally utilized in the development of central nervous system (CNS) modulators and anti-inflammatory agents, this structural core has paved the way for state-of-the-art epigenetic chemical probes and Proteolysis Targeting Chimeras (PROTACs). This technical guide deconstructs the physicochemical rationale, historical evolution, and experimental integration of this scaffold in modern drug discovery.

Structural Rationale & Pharmacophore Mechanics

The utility of 3-isopropoxy-6-piperazinopyridazine lies in its precise geometric and electronic properties, which solve several common hurdles in hit-to-lead optimization:

-

The Pyridazine Core : The adjacent nitrogen atoms in the 1,2-diazine (pyridazine) ring create a strong dipole moment and serve as highly directional hydrogen-bond acceptors. Furthermore, the electron-deficient nature of the ring facilitates highly efficient Nucleophilic Aromatic Substitution ( SNAr ) chemistry, allowing rapid library generation[2].

-

The 3-Isopropoxy Substituent : This branched ether provides a sterically demanding, lipophilic moiety. In target binding pockets—such as the hydrophobic clefts of GPCRs or the acetyl-lysine binding pockets of bromodomains—the isopropoxy group displaces high-energy water molecules, driving binding affinity through the hydrophobic effect[3].

-

The 6-Piperazinyl Exit Vector : The secondary amine of the piperazine ring is the critical "exit vector." It provides basicity (improving aqueous solubility and oral bioavailability) and acts as a synthetic handle for amidation, alkylation, or the attachment of long flexible linkers required for PROTACs[4].

Fig 1: Structural elaboration vectors of the 3-isopropoxy-6-piperazinopyridazine scaffold.

Evolution Across Therapeutic Areas

CNS Disorders and Inflammation

Early patent literature highlights the scaffold's affinity for neuro-receptors. Functionalization of the piperazine nitrogen yielded derivatives with high affinity for 5-HT1 type receptors , positioning them as candidates for depression and anxiety[3]. Concurrently, the scaffold was utilized to synthesize inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS) , a key enzyme in neuroinflammation[5].

In the realm of rare genetic disorders, 1,4-disubstituted pyridazine analogs derived from this core were developed to treat Spinal Muscular Atrophy (SMA) . By modulating SMN (Survival Motor Neuron) protein deficiency, these compounds demonstrated the scaffold's ability to cross the blood-brain barrier (BBB) and engage complex transcriptional machinery[4].

The Epigenetic Frontier: SWI/SNF Complex Modulators

The most profound modern application of the piperazinyl-pyridazine motif is in targeting the SWI/SNF (BAF/PBAF) chromatin remodeling complex . Mutations in SWI/SNF subunits (e.g., SMARCA4) occur in over 20% of human cancers, creating a synthetic lethality dependency on the paralogous SMARCA2 subunit[6].

The pyridazine core proved ideal for mimicking acetyl-lysine, leading to the development of , a potent chemical probe for the SMARCA2/4 and PB1(5) bromodomains[7]. Furthermore, utilizing the piperazine exit vector allowed researchers to attach VHL-recruiting ligands, birthing orally bioavailable PROTACs like AU-15330 , which selectively degrade SMARCA2 and induce tumor remission in castration-resistant prostate cancer[8].

Fig 2: PROTAC-mediated SMARCA2 degradation workflow utilizing the pyridazine core.

Quantitative Data Summary

The following table summarizes the binding affinities and cellular efficacies of key compounds derived from or structurally related to the piperazinyl-pyridazine scaffold.

| Compound / Scaffold Class | Primary Target | Binding Affinity ( Kd / DC50 ) | Cellular Assay Efficacy | Reference |

| SGC-SMARCA-BRDVIII | SMARCA2 BRD | Kd = 35 nM | 3T3-L1 Adipogenesis ( EC50 < 1.0 µM) | [7] |

| SGC-SMARCA-BRDVIII | SMARCA4 BRD | Kd = 36 nM | 3T3-L1 Adipogenesis ( EC50 < 1.0 µM) | [7] |

| SGC-SMARCA-BRDVIII | PB1(5) BRD | Kd = 13 nM | N/A | [7] |

| AU-15330 (PROTAC) | SMARCA2 ATPase | DC50 = 42 nM | Prostate Cancer Xenograft Remission | [9] |

| AU-15330 (PROTAC) | SMARCA4 ATPase | DC50 = 41 nM | Prostate Cancer Xenograft Remission | [9] |

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the scaffold and its subsequent biological validation. Both protocols are designed as self-validating systems.

Protocol A: Synthesis of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine via SNAr

Causality Check: The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the piperazine nucleophile. The high temperature (120 °C) is required to overcome the activation energy barrier of substituting the electron-rich chloropyridazine[4].

-

Reagent Preparation : In a 4 mL reaction vial, combine 3-chloro-6-isopropoxypyridazine (1.0 eq, ~0.174 mmol) and tert-butyl piperazine-1-carboxylate (1.8 eq, ~0.314 mmol).

-

Solvent & Base Addition : Add 0.1 mL of anhydrous n-butanol followed by DIPEA (2.0 eq, ~0.349 mmol).

-

Reaction Execution : Seal the vial and heat the mixture at 120 °C overnight under constant magnetic stirring.

-

Workup : Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via Strong Cation Exchange (SCX) chromatography. Elute the desired product using 2 N ammonia in methanol.

Protocol B: Cellular Target Engagement (Adipogenesis Assay)

Causality Check: SMARCA2/4 are essential for the chromatin remodeling required to activate adipogenic gene transcription. Inhibiting these domains with a pyridazine probe blocks differentiation. A negative control (e.g., SGC-BRDVIII-NC) must be run in parallel to confirm that the observed phenotype is due to on-target SWI/SNF inhibition rather than general cytotoxicity[7].

-

Formulation : Prepare a 25.0 mg/mL stock solution of the pyridazine inhibitor in anhydrous DMSO. To prevent precipitation in aqueous media, formulate a 1 mL working solution by adding 100 µL of the DMSO stock to 400 µL PEG300. Mix thoroughly, add 50 µL Tween-80, mix again, and adjust to 1 mL with sterile saline[10].

-

Cell Culture : Seed 3T3-L1 murine fibroblasts in a 6-well plate and grow to confluence in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

-

Differentiation Induction : 48 hours post-confluence, replace media with differentiation medium (containing insulin, dexamethasone, and IBMX).

-

Dosing : Treat cells with 1.0 µM of the formulated inhibitor. Treat a parallel well with 1.0 µM of the negative control compound. Maintain treatment for 14 days, refreshing media and compounds every 48 hours.

-

Validation & Readout : Assess general cell viability (NCI-60 toxicity screen parameters) to ensure non-toxicity. Quantify adipogenesis via Oil Red O staining of lipid droplets and validate via RT-qPCR for adipocyte-related genes (e.g., PPAR γ ).

References

-

Sigma-Aldrich . "3-Isopropoxy-6-(piperazin-1-yl)pyridazine Product Page". Sigma-Aldrich Catalog.

-

Structural Genomics Consortium (SGC) . "SGC-SMARCA-BRDVIII: A Chemical Probe for SMARCA2/4 and PB1(5)". The SGC Chemical Probes Portal.

-

MedChemExpress . "SGC-SMARCA-BRDVIII | PB1(5)/SMARCA2/4 Inhibitor Protocol". MedChemExpress.

-

Genentech/Constellation Pharmaceuticals . "Therapeutic pyridazine compounds and uses thereof." US Patent WO2016138114A1.

-

PTC Therapeutics . "1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions." US Patent WO2014028459A1.

-

Wanior, M. et al. "Exploiting vulnerabilities of SWI/SNF chromatin remodelling complexes for cancer therapy." Oncogene.

-

Farnaby, W. et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.

Sources

- 1. 3-Isopropoxy-6-(piperazin-1-yl)pyridazine | Sigma-Aldrich [sigmaaldrich.com]

- 2. AU2016203312B2 - Pyridazine compounds, compositions and methods - Google Patents [patents.google.com]

- 3. WO2003068236A1 - Piperidine and piperazine derivatives possessing affinity at 5ht-1 type receptors - Google Patents [patents.google.com]

- 4. WO2014028459A1 - 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions - Google Patents [patents.google.com]

- 5. WO2010104024A1 - Piperazine compound capable of inhibiting prostaglandin d synthase - Google Patents [patents.google.com]

- 6. Exploiting vulnerabilities of SWI/SNF chromatin remodelling complexes for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SGC-SMARCA-BRDVIII | Structural Genomics Consortium [thesgc.org]

- 8. researchgate.net [researchgate.net]

- 9. News - SMARCA2 degrader - LARVOL VERI [veri.larvol.com]

- 10. medchemexpress.com [medchemexpress.com]

Step-by-step synthesis route for 3-Isopropoxy-6-piperazinopyridazine

Application Note: Optimized Synthesis and Process Development of 3-Isopropoxy-6-piperazinopyridazine

Document Type: Process Chemistry Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound Identifier: CAS 83774-20-3[1]

Introduction and Strategic Overview

3-Isopropoxy-6-piperazinopyridazine is a highly versatile N-heterocyclic building block frequently utilized in the development of targeted therapeutics and advanced chemical probes[2]. The presence of both an isopropoxy ether and a secondary amine (piperazine) on the pyridazine core provides orthogonal handles for further functionalization, such as Buchwald-Hartwig cross-coupling or amide bond formation.

Mechanistic Strategy: The synthesis relies on the sequential, regioselective Nucleophilic Aromatic Substitution ( SNAr ) of 3,6-dichloropyridazine.

-

First SNAr : The symmetrical nature of 3,6-dichloropyridazine allows for the initial displacement of one chloride by an isopropoxide nucleophile. The reaction is kinetically controlled at lower temperatures to prevent over-substitution.

-

Second SNAr : The introduction of the electron-donating isopropoxy group deactivates the pyridazine ring toward further nucleophilic attack. Consequently, the second displacement requires a stronger nucleophile (piperazine) and elevated thermal conditions. To prevent the formation of symmetrical bis-pyridazine piperazine dimers, a significant stoichiometric excess of piperazine is employed.

Synthetic Workflow Visualization

Fig 1: Two-step SNAr synthetic workflow for 3-Isopropoxy-6-piperazinopyridazine.

Experimental Protocols

Note: All procedures must be conducted in a professionally equipped laboratory within a certified chemical fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of 3-Chloro-6-isopropoxypyridazine

Objective: Monosubstitution of the dichloro-core via in situ generated sodium isopropoxide.

-

Preparation of Nucleophile: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous Tetrahydrofuran (THF) (150 mL) and anhydrous isopropanol (12.0 g, 200 mmol, 1.0 eq).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 8.4 g, 210 mmol, 1.05 eq) in small portions over 15 minutes to manage hydrogen gas evolution. Stir the resulting suspension at 0 °C for 30 minutes.

-

Substitution: Dissolve 3,6-dichloropyridazine (29.8 g, 200 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes via an addition funnel.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1, UV detection).

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL). Concentrate the mixture under reduced pressure to remove the majority of THF. Dilute the aqueous residue with Ethyl Acetate (250 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford 3-chloro-6-isopropoxypyridazine as a pale yellow oil.

Step 2: Synthesis of 3-Isopropoxy-6-piperazinopyridazine

Objective: High-temperature displacement of the remaining chloride while suppressing dimer formation.

-

Reaction Setup: In a 250 mL heavy-walled pressure flask, combine 3-chloro-6-isopropoxypyridazine (17.2 g, 100 mmol, 1.0 eq) and anhydrous Piperazine (43.0 g, 500 mmol, 5.0 eq).

-

Causality Note: A 5-fold stoichiometric excess of piperazine is critical. Lower equivalents result in the piperazine acting as a bridging nucleophile, yielding the unwanted 1,4-bis(6-isopropoxypyridazin-3-yl)piperazine byproduct.

-

-

Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) (80 mL) to the flask. Seal the flask tightly.

-

Thermal Activation: Heat the reaction mixture to 120 °C using an oil bath or heating block. Stir vigorously for 16 hours.

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (400 mL) to precipitate excess piperazine and highly polar impurities. Extract the aqueous phase with Dichloromethane (DCM) (3 x 150 mL).

-

Washing: Wash the combined organic layers extensively with water (5 x 100 mL) to remove residual NMP and unreacted piperazine, followed by a final brine wash (100 mL).

-

Isolation: Dry over Na2SO4 , filter, and concentrate under reduced pressure. If necessary, triturate the resulting solid with cold diethyl ether to yield pure 3-Isopropoxy-6-piperazinopyridazine (CAS 83774-20-3)[3].

Process Optimization Data

During process development, the conditions for Step 2 were optimized to maximize the yield of the monomeric product while minimizing the bis-alkylation dimer. The results are summarized below.

| Entry | Solvent | Temp (°C) | Piperazine (eq) | Time (h) | Monomer Yield (%) | Dimer Yield (%) |

| 1 | Ethanol | 80 (Reflux) | 2.0 | 24 | 35 | 42 |

| 2 | DMF | 100 | 3.0 | 18 | 61 | 20 |

| 3 | NMP | 120 | 3.0 | 16 | 74 | 12 |

| 4 | NMP | 120 | 5.0 | 16 | 88 | < 2 |

| 5 | Neat | 140 | 10.0 | 12 | 85 | < 1 |

Table 1: Optimization of Step 2 ( SNAr with Piperazine). Entry 4 represents the validated protocol conditions, balancing high yield with practical reagent quantities.

Analytical Validation

To ensure the integrity of the synthesized 3-Isopropoxy-6-piperazinopyridazine, the following analytical checks are recommended against commercial reference standards[4]:

-

LC-MS: Confirm the presence of the [M+H]+ ion at m/z 223.1.

-

1 H NMR (400 MHz, CDCl3 ): Look for the characteristic septet of the isopropoxy methine proton around δ 5.3 ppm, the distinct doublets of the pyridazine aromatic protons (AB system) around δ 6.7 - 6.9 ppm, and the broad multiplets corresponding to the piperazine ring protons (NH and CH2 groups) between δ 2.9 - 3.5 ppm.

References

- EvitaChem. Buy 3-Isopropoxy-6-piperazinopyridazine (EVT-8584299).

- Sigma-Aldrich. 3-Isopropoxy-6-(piperazin-1-yl)pyridazine AldrichCPR 83774-20-3.

- CAS Common Chemistry. 83774-20-3 | 3-(1-Methylethoxy)-6-(1-piperazinyl)pyridazine.

- ChemicalBook. 3-Isopropoxy-6-(piperazin-1-yl)pyridazine,83774-20-3.

Sources

Application Note: 3-Isopropoxy-6-(piperazin-1-yl)pyridazine as a Versatile Building Block in Organic Synthesis and Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Structural Rationale

In modern drug discovery, the strategic selection of molecular building blocks is critical for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) properties of drug candidates. 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (CAS: 83774-20-3) has emerged as a highly versatile bifunctional scaffold that seamlessly integrates two privileged structures: a pyridazine core and a piperazine ring.

-

The Pyridazine Scaffold: Pyridazines (1,2-diazines) are widely utilized as bioisosteres for phenyl rings and other heteroaromatics [1]. Compared to highly lipophilic benzene rings, the introduction of the two adjacent nitrogen atoms lowers the partition coefficient (logP), improves aqueous solubility, and provides unique hydrogen-bond acceptor capabilities. This often translates to reduced hERG liability and improved metabolic stability [1].

-

The Piperazine Moiety: Present in over 100 FDA-approved drugs, the piperazine ring is a cornerstone of medicinal chemistry [2]. It acts as a modular linker, a solubilizing group, and a basic center that can form key electrostatic interactions with target proteins. In this building block, the secondary amine of the piperazine serves as the primary reactive handle [3].

-

The Isopropoxy Group: The isopropoxy substituent at the 3-position provides a localized lipophilic patch. This steric shield can occupy specific hydrophobic pockets within a target receptor or kinase, while also modulating the electron density of the pyridazine ring to tune the basicity of the adjacent nitrogens.

Physicochemical Properties

Understanding the physicochemical baseline of a building block is essential for predicting the behavior of downstream derivatives. The table below summarizes the key properties of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine.

| Property | Value | Implication for Drug Design |

| Chemical Name | 3-Isopropoxy-6-(piperazin-1-yl)pyridazine | Standardized nomenclature for procurement [4]. |

| CAS Number | 83774-20-3 | Unique identifier for database tracking. |

| Molecular Formula | C11H18N4O | Low molecular weight allows for extensive downstream elaboration. |

| Molecular Weight | 222.29 g/mol | Highly efficient ligand efficiency (LE) starting point. |

| H-Bond Donors | 1 (Secondary Amine) | Reactive site; typically consumed during synthesis. |

| H-Bond Acceptors | 4 (N atoms + O atom) | Enhances aqueous solubility and target binding. |

| Reactivity Handle | Secondary Amine | Amenable to acylation, alkylation, and arylation. |

Synthetic Utility & Reactivity Profile

The true value of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine lies in the nucleophilicity of its piperazine secondary amine. Because the other nitrogen in the piperazine ring is conjugated with the electron-deficient pyridazine core (acting as an vinylogous amide/amidine system), the terminal secondary amine is significantly more nucleophilic. This regioselectivity allows for predictable, high-yielding functionalization without the need for complex protecting group strategies.

Caption: Primary synthetic workflows for the functionalization of 3-Isopropoxy-6-(piperazin-1-yl)pyridazine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choices to ensure researchers can troubleshoot and adapt the methods to their specific substrates.

Protocol A: High-Efficiency Amide Coupling

This protocol utilizes HATU to couple the building block with a carboxylic acid.

-

Causality of Reagents: While EDC/HOBt is standard, the secondary amine of a piperazine can sometimes exhibit steric hindrance. HATU provides superior reaction kinetics and higher yields by forming a highly reactive 7-aza-OBt ester intermediate. DIPEA is selected as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

-

Activation: In an oven-dried round-bottom flask under N₂, dissolve the desired carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) and stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (1.0 equiv.) to the mixture.

-

Reaction: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (ninhydrin stain).

-

Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x), water (2x), and brine (1x). The repeated aqueous washes are critical to remove residual DMF and tetramethylurea (the byproduct of HATU).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a DCM/MeOH gradient).

Protocol B: Chemoselective Reductive Amination

This protocol alkylates the piperazine ring using an aldehyde.

-

Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ or NaCNBH₃ because it is a mild reducing agent that selectively reduces the transient iminium ion without over-reducing the starting aldehyde. The addition of catalytic acetic acid accelerates iminium ion formation.

Step-by-Step Methodology:

-

Iminium Formation: Dissolve 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (1.0 equiv.) and the target aldehyde (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (0.1 equiv.). Stir at room temperature for 1 hour.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv.) in portions over 10 minutes to control the mild exotherm.

-

Reaction: Stir the suspension at room temperature for 12 hours.

-

Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract the aqueous layer with DCM (3x).

-

Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling

For synthesizing N-aryl derivatives where standard SNAr is not viable (e.g., unactivated aryl halides).

-

Causality of Reagents: The Pd₂(dba)₃ / RuPhos catalyst system is explicitly chosen because RuPhos is a bulky, electron-rich ligand that excels at coupling secondary amines. It prevents unwanted β-hydride elimination and promotes rapid reductive elimination, ensuring high yields even with sterically hindered aryl bromides.

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube, combine 3-Isopropoxy-6-(piperazin-1-yl)pyridazine (1.0 equiv.), the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), RuPhos (0.10 equiv.), and Cs₂CO₃ (2.0 equiv.).

-

Degassing: Evacuate and backfill the tube with N₂ three times. Add anhydrous Toluene or 1,4-Dioxane (0.1 M) that has been previously sparged with N₂.

-

Reaction: Seal the tube and heat to 90–100 °C for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Isolation: Concentrate the filtrate and purify by flash chromatography.

Application in Targeted Protein Degradation (PROTACs)

Beyond traditional small-molecule inhibitors, 3-Isopropoxy-6-(piperazin-1-yl)pyridazine is highly valuable in the design of Proteolysis Targeting Chimeras (PROTACs). The piperazine ring is frequently utilized as an "exit vector" to attach PEG or alkyl linkers, while the isopropoxy-pyridazine core can serve as a rigidifying spacer or a direct binding motif for the target protein [2].

Caption: Schematic representation of a PROTAC utilizing the piperazine-pyridazine core as a structural linker.

References

-

Tucaliuc, R. A., et al. (2023). "Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture." Processes, 11(8), 2306. Available at:[Link][1]

-

Gomez, A., et al. (2022). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1." Journal of Agricultural and Food Chemistry, 70(23), 6887–6903. Available at:[Link][2]

-

University of North Carolina at Chapel Hill. (2025). "UNC Chemists Develop Light-Powered Method to Build Key Drug Molecules Faster." UNC Chemistry News. Available at:[Link][3]

Sources

Application Notes & Protocols: Preparation of 3-Isopropoxy-6-piperazinopyridazine Stock Solutions in DMSO

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 3-Isopropoxy-6-piperazinopyridazine. The protocols herein are designed for researchers, scientists, and drug development professionals who require accurate and stable compound solutions for experimental assays. By synthesizing principles of chemical handling, solvent properties, and analytical chemistry, this guide establishes a robust methodology to ensure the integrity and reproducibility of research data derived from this compound. We will delve into the causality behind experimental choices, from solvent selection to storage conditions, to provide a self-validating system for compound management.

Introduction: The Scientific Context of 3-Isopropoxy-6-piperazinopyridazine

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Pyridazine derivatives have demonstrated potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The incorporation of a piperazine ring, another critical pharmacophore, often enhances aqueous solubility and allows for versatile structural modifications to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[3][4][5]

3-Isopropoxy-6-piperazinopyridazine combines these two key moieties, making it a compound of interest for screening and drug discovery programs. The accuracy of any biological data generated begins with the precise and reliable preparation of the primary stock solution. DMSO is the solvent of choice for the initial solubilization and storage of most compound libraries due to its broad solubilizing power and miscibility with aqueous media.[6][7] However, its hygroscopic nature and potential for reactivity necessitate a carefully controlled preparation protocol.[8]

This guide provides the foundational procedures to ensure that stock solutions of 3-Isopropoxy-6-piperazinopyridazine are prepared with the highest degree of accuracy, purity, and stability.

Compound Profile and Physicochemical Properties

Understanding the chemical nature of 3-Isopropoxy-6-piperazinopyridazine and the solvent is fundamental to developing a reliable protocol.

Chemical Structure

Caption: Chemical structure of 3-Isopropoxy-6-piperazinopyridazine.

Physicochemical Data Summary

While specific experimental data for this exact molecule is not widely published, we can infer key properties from its constituent parts and related analogs.

| Property | Value / Observation | Rationale & Significance |

| Molecular Formula | C₁₁H₁₈N₄O | Derived from chemical structure. |

| Molecular Weight | 222.29 g/mol | Essential for accurate molarity calculations. |

| Appearance | Likely a solid (off-white to yellow powder) | Based on similar heterocyclic compounds. Visual inspection is a primary QC step. |

| Solvent of Choice | Dimethyl Sulfoxide (DMSO) | High solubilizing capacity for a wide range of organic molecules.[7] Miscible with water and many organic solvents.[9] |

| pKa (estimated) | Basic (piperazine nitrogens) | The piperazine moiety contains basic nitrogen atoms, which can influence solubility in acidic/basic media and potential salt formation. |

| Stability | Light sensitive; Hygroscopic | Pyridazine compounds can be light-sensitive.[10][11] Hygroscopicity is a known characteristic of many amine-containing compounds and DMSO itself.[8][10] |

Safety & Handling Precautions

All work must be conducted in a controlled laboratory environment by trained personnel. A full risk assessment should be performed before beginning any work.

-

Engineering Controls : Handle the solid compound and concentrated DMSO solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12] Ensure an eyewash station and safety shower are readily accessible.[10][13]

-

Personal Protective Equipment (PPE) :

-

First Aid Measures :

-

Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][14]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][14][15]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13][14]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][15]

-

-

Compound-Specific Hazards : While no specific data exists for 3-Isopropoxy-6-piperazinopyridazine, related pyridazine and piperazine compounds may cause skin, eye, and respiratory irritation.[14][16] Assume the compound is harmful if swallowed or inhaled.[14]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 2 mL of a 10 mM stock solution. Adjust volumes and masses as required.

Required Materials & Equipment

| Category | Item | Rationale |

| Compound | 3-Isopropoxy-6-piperazinopyridazine (MW: 222.29 g/mol ) | - |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity | Anhydrous grade is critical to prevent compound precipitation and degradation, as DMSO is highly hygroscopic.[8] |

| Labware | Analytical balance (4-decimal place) | Required for accurate weighing of small masses to ensure concentration accuracy.[17] |

| Spatula, weigh paper/boat | For compound transfer. | |

| 2 mL amber glass autosampler vial with PTFE-lined cap | Amber glass protects against photodecomposition.[11][17] PTFE liners provide a chemically inert seal. | |

| Calibrated micropipettes (P1000, P200) | For accurate solvent dispensing. | |

| Equipment | Vortex mixer | To provide initial mechanical agitation for dissolution. |

| Bath sonicator | To provide energy to break up solid particles and enhance dissolution, especially for sparingly soluble compounds. |

Step-by-Step Procedure

Step 1: Pre-Protocol Calculations

-

Objective : Determine the mass of 3-Isopropoxy-6-piperazinopyridazine required.

-

Formula : Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Calculation :

-

Mass = (0.010 mol/L) × (0.002 L) × (222.29 g/mol )

-

Mass = 0.0044458 g = 4.45 mg

-

Step 2: Weighing the Compound

-

Place a weigh boat on the analytical balance and tare to zero.

-

Carefully weigh out approximately 4.45 mg of 3-Isopropoxy-6-piperazinopyridazine. Record the exact mass to four decimal places (e.g., 4.48 mg).

-

Causality: Recording the actual mass is crucial for calculating the true final concentration of the stock solution, which is a key component of data integrity.

-

Step 3: Compound Solubilization

-

Transfer the weighed compound directly into a clean, dry 2 mL amber glass vial.

-

Using a calibrated P1000 micropipette, add a small amount of anhydrous DMSO (e.g., 1.5 mL) to the vial.

-

Immediately cap the vial tightly to prevent moisture absorption from the air.[8]

-

Vortex the vial for 30-60 seconds to suspend the compound.

-

Place the vial in a bath sonicator and sonicate for 5-10 minutes.

-

Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart compound aggregates and significantly accelerates the dissolution process, ensuring a homogenous solution.

-

Step 4: Final Volume Adjustment & Concentration Calculation

-

After sonication, visually inspect the solution against a bright light source. If any solid particles remain, repeat Step 3.5.

-

Once fully dissolved, bring the solution to the final target volume of 2.0 mL by adding the remaining DMSO.

-

Calculate the final, true concentration based on the actual mass weighed in Step 2.2.

-

Formula : True Conc. (mM) = [Mass (mg) / (MW ( g/mol ) × Volume (mL))] × 1000

-

Example : Using an actual mass of 4.48 mg:

-

True Conc. = [4.48 mg / (222.29 g/mol × 2.0 mL)] × 1000 = 10.08 mM

-

-

Step 5: Labeling and Documentation

-

Clearly label the vial with:

-

Compound Name: 3-Isopropoxy-6-piperazinopyridazine

-

True Concentration: (e.g., 10.08 mM)

-

Solvent: Anhydrous DMSO

-

Preparation Date

-

Your Initials

-

-

Record all details, including the exact mass, final volume, and calculated true concentration, in a laboratory notebook.

Quality Control and Validation

A prepared stock solution is an experimental reagent. Its quality must be validated.

-

Visual Inspection : The final solution should be clear, colorless (or pale yellow), and free of any visible particulate matter. This is the first and most immediate QC check.

-

Solubility Check : After storage and before use, especially after a freeze-thaw cycle, visually inspect the thawed solution for any signs of precipitation. If present, the solution must be gently warmed (to 30-37°C) and vortexed/sonicated to re-dissolve the compound.[8]

-

Analytical Validation (Recommended) : For high-value experiments (e.g., preclinical studies), the concentration and purity of the stock solution should be confirmed using analytical methods such as:

-

¹H-NMR : Confirms the chemical identity and integrity of the compound in solution.

-

LC-MS : Confirms the identity (mass spectrometry) and purity (liquid chromatography) of the compound.

-

Storage and Stability

Improper storage is a primary cause of compound degradation and experimental variability.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Low temperatures slow down potential degradation reactions.[17] |

| 2-8°C for short-term (days). | Provides a balance between stability and avoiding repeated freeze-thaw cycles. | |

| Light | Store in amber vials and/or in the dark (e.g., in a freezer box). | Protects against photodecomposition, a known risk for pyridazine-containing molecules.[10][11][17] |

| Moisture | Use anhydrous DMSO and keep vials tightly capped. | Prevents absorption of atmospheric water, which can cause compound precipitation or hydrolysis.[11][13] |

| Freeze-Thaw Cycles | Minimize. Prepare smaller-volume aliquots for daily use. | Repeated freezing and thawing can cause compound degradation or precipitation from supersaturated solutions. |

Application Workflow: Dilution for Cell-Based Assays

The concentrated DMSO stock is never used directly in experiments. It must be serially diluted to a working concentration.

Caption: Workflow for diluting a DMSO stock to working concentrations.

Key Consideration : The final concentration of DMSO in the assay medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cellular toxicity or off-target effects. Always run a "vehicle control" (media + same final % of DMSO) in your experiments.

Troubleshooting

| Problem | Possible Cause | Solution |

| Compound will not dissolve | Insufficient solvent volume; Compound has low solubility. | Add slightly more DMSO. Continue sonication, and gently warm the solution (do not exceed 40°C). If it still does not dissolve, the target concentration may be above its solubility limit. |

| Precipitation upon storage | Solution was supersaturated; Water contamination; Freeze-thaw issues. | Gently warm vial to 37°C, vortex, and sonicate to re-dissolve. Ensure anhydrous DMSO was used and the vial is tightly sealed. Prepare fresh aliquots. |

| Inconsistent experimental results | Stock solution degradation; Inaccurate concentration. | Prepare a fresh stock solution from solid. Validate concentration with an analytical method if possible. Minimize freeze-thaw cycles. |

References

- Vertex AI Search, SAFETY D

- BroadPharm, Safety D

- Fisher Scientific, SAFETY D

- Vertex AI Search, Safety Handling and Storage Guidelines for Pyridazine Compounds (April 01 2026).

- Vertex AI Search, 1 - SAFETY D

- Sigma-Aldrich, SAFETY D

- Fisher Scientific, SAFETY D

-

PubChem, (3S,6S)-3-Isopropyl-6-methylpiperazine-2,5-dione. Available at: [Link].

- Vertex AI Search, PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).

- TCI Chemicals, SAFETY D

-

Cheméo, Chemical Properties of Piperazine (CAS 110-85-0). Available at: [Link].

-

PhytoTech Labs, Preparing Stock Solutions. Available at: [Link].

-

ResearchGate, Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available at: [Link].

-

Organic Syntheses Procedure, ( - Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl)-. Available at: [Link].

-

MP Biomedicals, Dimethyl Sulfoxide. Available at: [Link].

- Gaylord Chemical Company, Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices (April 07 2026).

- MDPI, Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture (August 01 2023).

-

PMC, Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link].

- MDPI, DMSO Solubility Assessment for Fragment-Based Screening (June 28 2021).

-

PubChem, (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione. Available at: [Link].

- Wiley Online Library, Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry (January 19 2026).

-

PMC, A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link].

- PubMed, Bioorthogonal Removal of 3-Isocyanopropyl Groups Enables the Controlled Release of Fluorophores and Drugs in Vivo (July 11 2018).

-

Wikipedia, Dimethyl sulfoxide. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. thco.com.tw [thco.com.tw]

- 9. pharmtech.com [pharmtech.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. Safety Handling and Storage Guidelines for Pyridazine Compounds [rlavie.com]

- 12. broadpharm.com [broadpharm.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. phytotechlab.com [phytotechlab.com]

Application Notes and Protocols for In Vitro Cell Viability Assessment of 3-Isopropoxy-6-piperazinopyridazine

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for evaluating the in vitro effects of 3-Isopropoxy-6-piperazinopyridazine and its analogs on cell viability. Pyridazine derivatives are a significant class of heterocyclic compounds actively investigated in medicinal chemistry for their potential as therapeutic agents.[1] This document outlines the principles and step-by-step methodologies for three robust and widely adopted cell viability assays: the colorimetric MTT and XTT assays, and the luminescent CellTiter-Glo® assay. Beyond procedural details, this guide emphasizes the rationale behind experimental choices, strategies for data interpretation, and crucial validation steps to ensure scientific rigor. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazinone core and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their versatile binding properties and wide spectrum of pharmacological activities.[1] The incorporation of a piperazine moiety, as seen in 3-Isopropoxy-6-piperazinopyridazine, is a common strategy to modulate the physicochemical properties and biological activity of lead compounds.[2] Members of this chemical family have been explored as inhibitors of various enzymes, including pantothenate kinase and interleukin-2-inducible T-cell kinase (ITK), highlighting their therapeutic potential.[3][4]

Assessing the effect of any new compound on cell viability is a fundamental first step in the drug discovery process. It provides critical information on the compound's potency, therapeutic window, and potential cytotoxicity. This guide details the application of three distinct assays, each relying on a different indicator of cell health, to build a comprehensive viability profile for 3-Isopropoxy-6-piperazinopyridazine.

Principles of Cell Viability Assays

A reliable assessment of cytotoxicity should ideally involve more than one assay method to obtain robust and validated results.[5] This is because different assays measure different cellular parameters, and some compounds can interfere with assay components, leading to misleading data.[6][7][8]

Tetrazolium Salt Reduction Assays (MTT & XTT)

These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[9]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[10][11] This conversion is primarily carried out by mitochondrial dehydrogenases in metabolically active cells.[9][11] The resulting formazan crystals must be solubilized with an organic solvent, such as DMSO, before the absorbance can be measured.[12] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[11]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : The XTT assay is a second-generation tetrazolium salt assay that offers an advantage over MTT.[13] The yellow XTT is reduced to a water-soluble orange formazan product.[13] This eliminates the need for the formazan solubilization step, simplifying the protocol and reducing potential errors.[13] The reaction is also largely dependent on mitochondrial dehydrogenases.[13]

ATP Quantitation Assay (CellTiter-Glo®)

This luminescent assay quantifies the amount of adenosine triphosphate (ATP) present, which is a key indicator of metabolically active cells.[14][15] The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP.[14] The procedure involves adding a single reagent directly to the cells, which lyses the cells and initiates the luminescent reaction.[14] The stable, long-lasting signal makes it highly suitable for high-throughput screening.[14]

Experimental Design and Workflow

A logical workflow is essential for efficiently assessing the cytotoxic potential of a novel compound.

Caption: General workflow for in vitro cell viability testing.

Detailed Protocols

The following protocols are designed for a 96-well plate format but can be adapted for other formats (e.g., 384-well).

General Preparatory Steps

-

Compound Preparation : Prepare a concentrated stock solution of 3-Isopropoxy-6-piperazinopyridazine (e.g., 10-50 mM) in sterile DMSO. Store in aliquots at -20°C.

-

Cell Seeding : Culture the chosen cell line to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium.[10][12] Incubate for 18-24 hours to allow for cell attachment and recovery.[9]

-

Serial Dilutions : On the day of treatment, prepare serial dilutions of the compound in culture medium. The final DMSO concentration in the wells should be kept constant and low (≤0.5%) to avoid solvent-induced toxicity.[16]

Protocol 1: MTT Assay

-

Treatment : Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of 3-Isopropoxy-6-piperazinopyridazine. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

-

MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

-

Formazan Formation : Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

-

Solubilization : Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the precipitate.[12]

-

Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.[10][12]

Protocol 2: XTT Assay

-

Treatment & Incubation : Follow steps 1 and 2 of the MTT protocol.

-

Reagent Preparation : Thaw the XTT reagent and the electron-coupling reagent at 37°C. Immediately before use, prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions (a common ratio is 50:1 XTT to coupling reagent).[19]

-

XTT Addition : Add 50 µL of the activated XTT solution to each well.[20]

-

Incubation : Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[20][21]

-

Measurement : Gently shake the plate and measure the absorbance of the soluble formazan product at 450 nm. A reference wavelength of 630-660 nm is often used to correct for background absorbance.[21]

Protocol 3: CellTiter-Glo® Luminescent Assay

-

Treatment & Incubation : Follow steps 1 and 2 of the MTT protocol, but use opaque-walled plates suitable for luminescence measurements.[16][22]

-

Plate Equilibration : After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[22]

-

Reagent Addition : Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[14]

-

Cell Lysis : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[22]

-

Signal Stabilization : Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

-

Measurement : Record the luminescence using a plate luminometer.[16]

Data Analysis and Interpretation

-

Background Subtraction : For absorbance assays, subtract the average absorbance value from the "medium only" blank wells.

-

Normalization : Express the data as a percentage of the vehicle control.

-

% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

-

-

Dose-Response Curve : Plot the % Viability against the logarithm of the compound concentration.

-

IC50 Calculation : Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Data Summary Table

| Assay Type | Principle | Endpoint | Wavelength/Signal | Solubilization Step |

| MTT | Mitochondrial Dehydrogenase Activity | Colorimetric (Absorbance) | 570 nm | Yes (DMSO)[12] |

| XTT | Mitochondrial Dehydrogenase Activity | Colorimetric (Absorbance) | 450 nm[21] | No[13] |

| CellTiter-Glo® | ATP Quantification | Luminescence | N/A | No (Lysis in reagent)[14] |

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following validation steps:

-

Compound Interference Check : Run parallel experiments on a cell-free plate. Add the compound dilutions and the assay reagents to the wells to check if 3-Isopropoxy-6-piperazinopyridazine directly reduces the tetrazolium salts or inhibits the luciferase enzyme.[23] Any intrinsic color or fluorescence of the compound should also be noted.

-

Microscopic Examination : Visually inspect the cells under a microscope before adding the assay reagents. This can provide a qualitative confirmation of cell death or changes in morphology that should correlate with the assay results.[6]

-

Orthogonal Assay Confirmation : If significant cytotoxicity is observed, confirm the results using a mechanistically different assay. For example, if an MTT assay shows a decrease in viability, confirm this with an ATP-based assay or a dye-exclusion method like Trypan Blue.

Caption: Self-validating system for cytotoxicity assessment.

Conclusion

This guide provides a robust framework for assessing the in vitro cell viability effects of 3-Isopropoxy-6-piperazinopyridazine. By employing multiple assay formats with distinct biochemical principles, researchers can mitigate the risk of compound-specific artifacts and generate high-quality, reliable data. Adherence to these detailed protocols, combined with rigorous self-validation checks, will ensure the trustworthiness of the findings, which is paramount for making informed decisions in any drug discovery and development pipeline.

References

-

Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega. Retrieved from [Link]

-

Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. Retrieved from [Link]

-

Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual. Promega. Retrieved from [Link]

-

Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Bio-protocol. Retrieved from [Link]

-

Tan, S. H., et al. (2021). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 11(1), 1-14. Retrieved from [Link]

-

University of Oslo. (n.d.). CellTiter-Glo Assay. OUS Research. Retrieved from [Link]

-

Elabscience. (n.d.). XTT Cell Proliferation Assay Kit. Elabscience. Retrieved from [Link]

-

Promega Corporation. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Technical Manual. Promega. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro cytotoxicity assay. Bio-protocol. Retrieved from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

ResearchGate. (2019). What reason can affect drug concentration to cell viability in MTT assay?. ResearchGate. Retrieved from [Link]

-

protocols.io. (n.d.). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. Retrieved from [Link]

-

Wilmer, M. J., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 12, 638829. Retrieved from [Link]

-